molecular formula C25H25N5O2 B3001787 8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904371-93-3

8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3001787
CAS No.: 904371-93-3
M. Wt: 427.508
InChI Key: INDOSQVLJBLDBR-UHFFFAOYSA-N
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Description

8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Antidepressant/Anxiolytic Activity

  • Compounds derived from 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown affinity for serotonin (5-HT1A) receptors, which is relevant in the context of depression and anxiety treatment. Some derivatives exert antidepressant-like activity in animal models, comparable to known antidepressants like Imipramine (Zagórska et al., 2009).
  • Further studies identified compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system as potent 5-HT1A and 5-HT7 receptor ligands, also displaying affinity for dopamine D2 receptors. This suggests their potential as dual-purpose antidepressant and anxiolytic agents (Zagórska et al., 2015).

Molecular Docking and Mechanistic Studies

  • Molecular docking studies have revealed the significance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, offering insights into the development of lead compounds for antidepressant and/or anxiolytic application (Zagórska et al., 2016).
  • Exploration of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has led to the identification of promising structures for further modification and detailed mechanistic studies, especially in the context of phosphodiesterase inhibition and receptor affinity (Zagórska et al., 2016).

Selectivity and Binding Studies

  • Studies on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones have shown that they can be potent and selective A(3) adenosine receptors antagonists, with certain derivatives exhibiting high affinity. This finding is significant for the development of drugs targeting adenosine receptors (Baraldi et al., 2005).

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s difficult to predict the exact pathways it may influence .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would greatly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action cannot be accurately described without knowing its specific targets and mode of action. The compound’s interactions with its targets would likely result in changes to cellular processes and functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Interactions with other molecules could either inhibit or enhance the compound’s activity .

Properties

IUPAC Name

6-(2,5-dimethylphenyl)-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-15-7-6-8-19(11-15)14-29-23(31)21-22(27(5)25(29)32)26-24-28(21)13-18(4)30(24)20-12-16(2)9-10-17(20)3/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDOSQVLJBLDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=C(C=CC(=C5)C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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